N-methyl-1-(o-tolyl)methanesulfonamide
CAS No.: 1263277-21-9
VCID: VC11700690
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Methyl-1-(o-tolyl)methanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonyl functional group () attached to an aromatic ring and a secondary amine. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Structural Features:
SynthesisThe synthesis of N-methyl-1-(o-tolyl)methanesulfonamide typically involves the reaction of o-toluidine with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The process can be summarized as follows:
Applications and Biological RelevanceSulfonamides, including N-methyl-1-(o-tolyl)methanesulfonamide, are widely studied for their pharmacological properties: Potential Applications:
Biological Activity:While specific data on N-methyl-1-(o-tolyl)methanesulfonamide is limited, related sulfonamides exhibit properties such as:
Analytical CharacterizationThe compound can be characterized using standard analytical techniques:
Limitations and Future Research DirectionsAlthough N-methyl-1-(o-tolyl)methanesulfonamide has potential applications, further studies are needed to explore its:
Future research should focus on its biological activity and optimization for specific therapeutic targets. This detailed overview provides insights into the chemical nature, synthesis, and potential applications of N-methyl-1-(o-tolyl)methanesulfonamide, highlighting its relevance in both academic and industrial settings. |
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CAS No. | 1263277-21-9 | ||||||||||||||||||||
Product Name | N-methyl-1-(o-tolyl)methanesulfonamide | ||||||||||||||||||||
Molecular Formula | C9H13NO2S | ||||||||||||||||||||
Molecular Weight | 199.27 g/mol | ||||||||||||||||||||
IUPAC Name | N-methyl-1-(2-methylphenyl)methanesulfonamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3 | ||||||||||||||||||||
Standard InChIKey | XWXNDHYUCRTCJU-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1=CC=CC=C1CS(=O)(=O)NC | ||||||||||||||||||||
Canonical SMILES | CC1=CC=CC=C1CS(=O)(=O)NC | ||||||||||||||||||||
PubChem Compound | 71648187 | ||||||||||||||||||||
Last Modified | Nov 23 2023 |
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